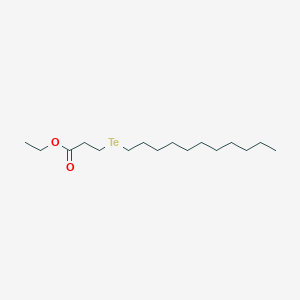
Ethyl 3-(undecyltellanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(undecyltellanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(undecyltellanyl)propanoate can be synthesized through the esterification of 3-(undecyltellanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, would be essential to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(undecyltellanyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which would typically target the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the tellurium atom, where nucleophiles such as thiols or amines replace the undecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under mild to moderate heating conditions.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Alcohols and tellurium-containing by-products.
Substitution: Various tellurium-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(undecyltellanyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tellurium-containing compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to the biological activity of tellurium compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(undecyltellanyl)propanoate involves its interaction with biological molecules through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: A simpler ester without the tellurium atom, used primarily as a flavoring agent.
Ethyl acetate: Another common ester used as a solvent and in flavorings.
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Uniqueness
Ethyl 3-(undecyltellanyl)propanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties not found in simpler esters
Properties
CAS No. |
88116-33-0 |
|---|---|
Molecular Formula |
C16H32O2Te |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
ethyl 3-undecyltellanylpropanoate |
InChI |
InChI=1S/C16H32O2Te/c1-3-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-4-2/h3-15H2,1-2H3 |
InChI Key |
IARZVLWXYOMSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[Te]CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















